molecular formula C16H18N4 B5953452 N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5953452
M. Wt: 266.34 g/mol
InChI Key: JTDOMMGPNGJFLN-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Molecular Weight: 266.34, Formula: C16H18N4) is a pyrazolo[1,5-a]pyrimidine derivative, a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and pharmaceutical research . This scaffold is notably investigated for its role as a protein kinase inhibitor (PKI), playing a critical part in targeted therapy research by blocking aberrant signaling pathways in diseases like cancer . The specific structural motif of this compound, featuring methyl substitutions and a 3-methylphenyl group at the 2-position, provides a valuable framework for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate to explore the effect of substituent patterns on pharmacological properties, including binding affinity, selectivity, and pharmacokinetic profiles . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, with scientific literature documenting derivatives exhibiting a broad spectrum of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects . This compound is supplied for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-10-6-5-7-13(8-10)15-12(3)16-18-11(2)9-14(17-4)20(16)19-15/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDOMMGPNGJFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 3-methylphenylhydrazine with 3,5-dimethyl-4-nitropyridine. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) in the presence of hydrogen gas, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties by inhibiting specific kinases associated with cancer progression. The compound has been shown to inhibit the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation. Inhibition of mTOR can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Neuroprotective Effects

Studies indicate that pyrazolo[1,5-a]pyrimidine derivatives may offer neuroprotective benefits. They have been investigated for their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

mTOR Inhibition in Cancer Models

A study published in 2011 highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting mTOR activity in various cancer cell lines. The results showed significant reductions in cell viability and proliferation rates when treated with these compounds, indicating their potential as anticancer agents .

Neuroprotection in Animal Models

In a 2020 study focusing on neuroprotection, researchers administered pyrazolo[1,5-a]pyrimidine derivatives to animal models subjected to oxidative stress. The treated groups exhibited improved cognitive functions and reduced neuronal loss compared to control groups, supporting the compound's neuroprotective claims .

Clinical Trials for Inflammatory Disorders

Ongoing clinical trials are evaluating the safety and efficacy of pyrazolo[1,5-a]pyrimidine derivatives in patients with chronic inflammatory conditions. Preliminary results suggest promising outcomes regarding symptom relief and reduced inflammation markers in treated individuals .

Data Tables

Application AreaMechanism of ActionReferences
AnticancermTOR inhibition
NeuroprotectionModulation of oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a systematic comparison:

Anti-Mycobacterial Derivatives

Compounds with 3-(4-fluorophenyl) and 5-aryl/alkyl substituents (e.g., 3-(4-fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) ) demonstrate potent M. tuberculosis inhibition (IC₉₀: 0.02–0.3 μM) . Key structural advantages include:

  • Fluorine at the 3-position : Enhances metabolic stability and target binding .
  • Pyridylmethylamine at the 7-position : Improves solubility and reduces hERG channel liability .

Comparison with Target Compound: The absence of a 4-fluorophenyl group in N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine may reduce anti-mycobacterial efficacy.

CRF1 Receptor Antagonists

MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) is a selective CRF1 antagonist with anxiolytic properties . Critical features include:

  • Methoxy groups at the 4-position of the phenyl ring for receptor affinity.
  • 2,5-dimethylpyrazolo core for metabolic stability.

Comparison with Target Compound: The target compound lacks methoxy groups but shares methyl substituents at the 3,5-positions.

Trifluoromethylated Derivatives

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one ) are synthesized via Suzuki-Miyaura cross-coupling for kinase inhibition . The CF₃ group enhances electronegativity and bioavailability.

Structural Analogs with Varied Aromatic Substitutions

Examples from –19 highlight substituent-driven diversity:

  • N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine : Chlorine and methoxy groups enhance polarity and receptor selectivity .

Comparison with Target Compound :
The target’s 3-methylphenyl group balances hydrophobicity and aromatic interactions, while its N,3,5-trimethylation may reduce oxidative metabolism compared to ethyl or chlorine substituents .

Q & A

Q. What are the optimized synthetic routes for N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how is regioselectivity ensured?

The compound can be synthesized via a regioselective one-pot method using ultrasound irradiation. A key step involves reacting 5-methyl-4-phenyl-1H-pyrazol-3-amine with formylated active proton compounds in aqueous medium catalyzed by KHSO₄. Ultrasound enhances reaction rates by generating cavitation-induced microreactors (localized temperatures ~5000°C, pressures ~1000 atm), improving yields (75–90%) and purity. Regioselectivity is confirmed via X-ray crystallography, as demonstrated for analog 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (triclinic crystal system, space group P-1, R₁ = 0.0486) .

Q. How is the structural identity of this compound validated in experimental settings?

Structural confirmation employs:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm).
  • X-ray crystallography : Resolves regiochemistry (e.g., bond angles α = 87.67°, β = 83.90° for analog 7c) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 363.4 for related derivatives) .

Advanced Research Questions

Q. What structure–activity relationships (SAR) govern its anti-mycobacterial activity?

SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines reveal:

  • 3-Substituents : A 3-(4-fluorophenyl) group enhances Mycobacterium tuberculosis (M. tb) inhibition (MIC₉₀ < 1 µM).
  • 5-Substituents : Alkyl/aryl groups (e.g., 5-methyl, 5-phenyl) improve microsomal stability (human/mouse liver microsomes: t₁/₂ > 60 min).
  • 7-Amine modifications : Pyridinylmethylamine derivatives reduce hERG channel liability (IC₅₀ > 30 µM) .

Table 1 : Key SAR Findings for Anti-Mycobacterial Activity

Substituent PositionOptimal GroupsBiological Impact
3-aryl4-FluorophenylMIC₉₀ ↓ 50%
5-alkyl/arylMethyl/PhenylMetabolic stability ↑
7-aminePyridinylmethylhERG liability ↓

Q. What is the mechanism of action for its anticancer activity?

The compound inhibits cyclin-dependent kinase 9 (CDK9), disrupting transcription of anti-apoptotic proteins (e.g., Mcl-1). In breast and lung cancer cell lines, it induces apoptosis (EC₅₀ = 0.2–1.5 µM) and reduces proliferation by >80% at 10 µM. The trifluoromethyl group enhances binding affinity (ΔG = -9.9 kcal/mol for CDK2 in docking studies) .

Q. How can computational methods predict its binding interactions with target proteins?

Molecular docking (e.g., AutoDock Vina) using PDB:2R3J (CDK2 co-crystallized with SCJ ligand) shows:

  • Binding energy: -8.0 to -10.7 kcal/mol for derivatives vs. -9.9 kcal/mol for SCJ.
  • Key interactions: Hydrogen bonds with Lys89, hydrophobic contacts with Ile10 and Phe82 .

Q. How do reaction conditions influence regioselectivity during synthesis?

Regioselectivity is controlled by:

  • Catalyst : KHSO₄ promotes cyclization at the C7 position.
  • Solvent : Aqueous medium reduces side reactions (yield ↑ 20% vs. organic solvents).
  • Ultrasound : Accelerates kinetics via cavitation, favoring the thermodynamically stable isomer .

Q. What pharmacokinetic properties are critical for in vivo efficacy?

  • Bioavailability : Moderate (40–60%) due to lipophilicity (logP ≈ 3.1).
  • Microsomal stability : t₁/₂ > 60 min in human liver microsomes.
  • Blood-brain barrier penetration : Facilitated by dimethylaminoethyl substituents (brain/plasma ratio = 0.8) .

Methodological Notes

  • Synthesis : Prioritize ultrasound-assisted protocols for scalability and purity.
  • SAR Optimization : Use combinatorial libraries to screen 5- and 7-position substituents.
  • Computational Tools : Validate docking results with molecular dynamics simulations (RMSD < 2.0 Å).

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